Cas no 111003-33-9 ((-)Taxifolin)

(-)-Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid with notable antioxidant and anti-inflammatory properties. It is structurally characterized by a catechol group and a γ-pyrone ring, contributing to its free radical scavenging activity. This compound exhibits superior stability and bioavailability compared to some related flavonoids, making it suitable for research in oxidative stress mitigation and cellular protection. Its ability to chelate metal ions further enhances its utility in studies involving redox reactions. (-)-Taxifolin is commonly utilized in pharmaceutical, nutraceutical, and cosmetic applications due to its well-documented safety profile and efficacy in modulating enzymatic pathways.
(-)Taxifolin structure
(-)Taxifolin structure
Product Name:(-)Taxifolin
CAS No:111003-33-9
MF:C15H12O7
MW:304.251585006714
CID:1200590
PubChem ID:712316
Update Time:2025-08-03

(-)Taxifolin Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2S,3S)-
    • (-)-Dihydroquercetin
    • (2S,3S)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
    • (-)-Taxifolin
    • Dihydroquercetin, (-)-(2S,3S)-
    • CHEMBL209462
    • (2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one
    • Q27104486
    • SCHEMBL296323
    • (2S,3S)-2-(3,4-DIHYDROXYPHENYL)-3,5,7-TRIHYDROXY-2,3-DIHYDRO-4H-CHROMEN-4-ONE
    • Taxifolin, (-)-
    • FS-7733
    • 111003-33-9
    • (2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
    • AKOS040756475
    • DH2
    • UNII-7IV7P3JAR3
    • 7IV7P3JAR3
    • (-)Taxifolin
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2S-trans)-
    • (2S,3S)-TRANS-DIHYDROQUERCETIN
    • CS-0085948
    • HY-N0136B
    • CHEBI:41963
    • DA-59415
    • 17654-26-1
    • Inchi: 1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m1/s1
    • InChI Key: CXQWRCVTCMQVQX-CABCVRRESA-N
    • SMILES: O1C2C=C(C=C(C=2C([C@H]([C@@H]1C1C=CC(=C(C=1)O)O)O)=O)O)O

Computed Properties

  • Exact Mass: 304.05826
  • Monoisotopic Mass: 304.05830272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.702±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 232-234 ºC (ethanol )
  • Solubility: Very slightly soluble (0.97 g/l) (25 º C),
  • PSA: 127.45

(-)Taxifolin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T100078-1mg
(-)Taxifolin
111003-33-9
1mg
$173.00 2023-05-17
TRC
T100078-10mg
(-)Taxifolin
111003-33-9
10mg
$1378.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D76840-5mg
(-)-Dihydroquercetin
111003-33-9
5mg
¥2998.0 2021-09-09
TRC
T100078-25mg
(-)Taxifolin
111003-33-9
25mg
$ 3000.00 2023-09-06
TRC
T100078-5mg
(-)Taxifolin
111003-33-9
5mg
$798.00 2023-05-17
Key Organics Ltd
FS-7733-5mg
(-)-Dihydroquercetin
111003-33-9 >95%
5mg
£497.72 2025-02-09

(-)Taxifolin Production Method

Production Method 1

Reaction Conditions
1.1R:NaH, S:DMF, 1 h, 0°C → rt
1.2S:DMF, 4 h, 0°C → rt
1.1R:BBr3, S:CH2Cl2, 1 h, 4°C
2.1R:K2CO3, S:Me2CO, 1 d, rt
3.1R:KOH, S:MeOH, 2 d, rt
4.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 1 d, rt
5.1R:HCl, S:MeOH, 1 h, 45°C
6.1
Reference
Site-specific Inhibitory Mechanism for Amyloid β42 Aggregation by Catechol-type Flavonoids Targeting the Lys Residues
By Sato, Mizuho et al, Journal of Biological Chemistry, 2013, 288(32), 23212-23224

Production Method 2

Reaction Conditions
1.1C:H2SO4, S:MeOH, 1 h, rt
2.1R:NaH, S:DMF, overnight, 0°C
2.2R:NH4Cl, S:H2O
3.1R:NaOH, S:MeOH, S:THF, overnight, rt
1.1R:NaH, S:DMF, 10 min, 0°C
1.25 h, -5°C
1.3R:NH4Cl, S:H2O
2.1R:O(C(=O)CF3)2, S:CH2Cl2, -5°C; 5 min, -5°C
2.2S:CH2Cl2, 30 min, -5°C
2.3R:NH4Cl, S:H2O
3.1R:NaOH, R:H2O2, S:MeOH, S:H2O, 5 h, rt
4.1R:HCl, S:MeOH, S:H2O, S:THF, 2 h, 55°C
5.1
Reference
Total Synthesis of the Natural Products Ulmoside A and (2R,3R)-Taxifolin-6-C-β-D-glucopyranoside
By Macha, Lingamurthy et al, Synlett, 2020, 31(11), 1097-1101

Production Method 3

Reaction Conditions
1.1R:K2CO3, S:Me2CO, rt → 5°C
1.215 min, < 5°C; 30 min, rt
1.3R:H2O, cooled
1.1R:NaH, S:DMF, 0-5°C
1.215 min, < 5°C; 30 min, rt
1.3R:H2O, cooled
2.1R:KOH, S:EtOH, 3 h, rt
3.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 3 h, rt
4.1R:HCl, S:MeOH, 25 min, 55°C
5.1
Reference
Stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols: Synthesis and the structure-activity relationship
By Jiang, Wen-Jun et al, Bioorganic & Medicinal Chemistry, 2015, 23(21), 6922-6929

(-)Taxifolin Raw materials

(-)Taxifolin Preparation Products

Additional information on (-)Taxifolin

Comprehensive Guide to (-)Taxifolin (CAS No. 111003-33-9): Benefits, Applications, and Research Insights

(-)Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid compound with the CAS registry number 111003-33-9. This bioactive molecule has garnered significant attention in recent years due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. As consumers increasingly seek natural health supplements and plant-derived bioactive compounds, (-)Taxifolin has emerged as a subject of intense scientific research and commercial interest.

The molecular structure of (-)Taxifolin features a flavanone skeleton with multiple hydroxyl groups, which contribute to its remarkable free radical scavenging capacity. Studies indicate that its antioxidant activity surpasses many common flavonoids, making it a valuable component in anti-aging formulations and oxidative stress management products. Current research trends focus on its potential applications in metabolic syndrome management, with particular interest in its effects on blood sugar regulation and lipid metabolism.

In the pharmaceutical industry, CAS 111003-33-9 is being investigated for its neuroprotective effects, with preliminary studies suggesting benefits for cognitive function and potential applications in neurodegenerative conditions. The compound's ability to modulate inflammatory pathways has also sparked interest in its use for joint health supplements and sports nutrition products, particularly among athletes seeking natural recovery aids.

The cosmetic industry has embraced (-)Taxifolin for its skin brightening properties and ability to protect against UV-induced damage. As consumers demand clean beauty ingredients with scientifically proven efficacy, formulators are incorporating this flavonoid into anti-pollution skincare and age-defying treatments. Its compatibility with various delivery systems, including liposomal formulations and nanocarriers, enhances its bioavailability and therapeutic potential.

Quality control of (-)Taxifolin products requires rigorous analytical methods due to its stereochemical complexity. Advanced techniques like chiral HPLC and mass spectrometry are employed to verify the purity and enantiomeric composition of CAS 111003-33-9. The growing market for standardized botanical extracts has increased demand for high-purity (-)Taxifolin in both research and commercial applications.

Emerging studies explore the synergistic effects of (-)Taxifolin with other bioactive compounds like resveratrol and curcumin, potentially enhancing their collective bioavailability and therapeutic impact. This has led to innovative formulations in nutraceutical combinations targeting multiple health pathways simultaneously. The compound's gut microbiome modulation properties represent another exciting research frontier in personalized nutrition.

From a regulatory perspective, (-)Taxifolin enjoys GRAS status in many jurisdictions, facilitating its use in functional foods and dietary supplements. However, manufacturers must ensure compliance with regional guidelines regarding health claims and labeling requirements. The increasing consumer awareness about ingredient transparency has made proper identification of CAS 111003-33-9 essential for product integrity.

Future research directions for (-)Taxifolin include investigating its potential in metabolic health applications, particularly concerning insulin sensitivity and adipose tissue regulation. The compound's multifaceted biological activities position it as a promising candidate for precision medicine approaches targeting various chronic conditions. As analytical technologies advance, new insights into its molecular mechanisms and structure-activity relationships continue to emerge.

In conclusion, (-)Taxifolin (CAS No. 111003-33-9) represents a fascinating intersection of traditional phytochemistry and modern therapeutic applications. Its diverse biological activities, combined with increasing consumer demand for evidence-based natural products, ensure its continued relevance in health science and product development. Ongoing research will likely uncover additional applications for this versatile flavonoid in the coming years.

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